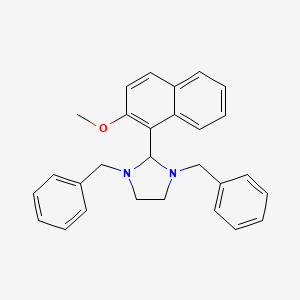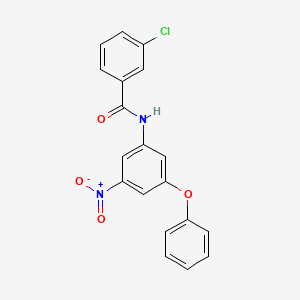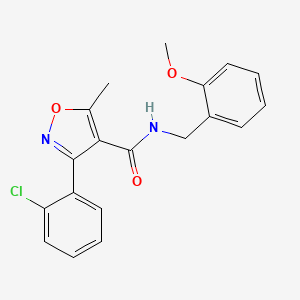![molecular formula C20H23N3O6 B3440496 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3440496.png)
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol
Übersicht
Beschreibung
4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, commonly known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the regulation of cell growth, differentiation, and survival.
Wirkmechanismus
AG-1478 acts as a competitive inhibitor of the ATP-binding site of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, preventing the activation of the receptor and downstream signaling pathways. By inhibiting this compound, AG-1478 can block cell proliferation, induce apoptosis, and inhibit cell migration. AG-1478 has been shown to be highly selective for this compound, with minimal activity against other receptor tyrosine kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AG-1478 depend on the specific biological system being studied. In cancer cells, AG-1478 has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth. In inflammatory cells, AG-1478 has been shown to inhibit cytokine production and reduce inflammation. In neurons, AG-1478 has been shown to protect against neurotoxicity and improve cognitive function. However, the effects of AG-1478 can vary depending on the cell type, the concentration used, and the duration of treatment.
Vorteile Und Einschränkungen Für Laborexperimente
AG-1478 has several advantages for lab experiments. It is a well-characterized and highly selective inhibitor of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol, with minimal activity against other receptor tyrosine kinases. It has been extensively studied in various biological systems, making it a valuable tool for investigating the role of this compound in different contexts. However, there are also some limitations to using AG-1478 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be influenced by factors such as cell type, culture conditions, and duration of treatment. In addition, the use of AG-1478 in animal studies requires careful consideration of dosing and potential side effects.
Zukünftige Richtungen
There are several future directions for the use of AG-1478 in scientific research. One area of interest is the development of new 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol inhibitors with improved potency and selectivity. Another area of interest is the investigation of the role of this compound in different disease contexts, such as neurodegenerative disorders and autoimmune diseases. In addition, the use of AG-1478 in combination with other inhibitors or chemotherapeutic agents may provide new therapeutic options for cancer treatment. Overall, AG-1478 remains a valuable tool for investigating the role of this compound in various biological processes, and its continued use in scientific research is likely to yield new insights and discoveries.
Wissenschaftliche Forschungsanwendungen
AG-1478 has been widely used in scientific research as a tool to study the role of 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol in various biological processes. It has been used to investigate the downstream signaling pathways of this compound, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. AG-1478 has also been used to study the effects of this compound inhibition on cell proliferation, apoptosis, and migration. In addition, AG-1478 has been used in animal studies to investigate the role of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-methoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-27-19-10-15(8-16(20(19)24)23(25)26)12-22-6-4-21(5-7-22)11-14-2-3-17-18(9-14)29-13-28-17/h2-3,8-10,24H,4-7,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNRCEWNIGVFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B3440420.png)
![N-(2-furylmethyl)-2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3440423.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3440433.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440438.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440439.png)
![N-(3-hydroxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440440.png)
![N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440446.png)


![dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}isophthalate](/img/structure/B3440469.png)

![N-[3-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3440478.png)
![N-(2,4-dimethoxyphenyl)-2-{[N-(2-furylmethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3440486.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3440495.png)
